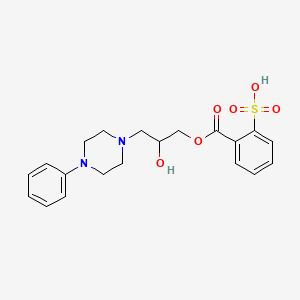
2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid is a chemical compound with a unique molecular structure. It has a molecular weight of 420.479 g/mol . This compound is known for its versatility and is used in various advanced research and development applications.
Preparation Methods
The synthesis of 2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid involves several steps. One common method includes the reaction of 4-phenylpiperazine with 2-hydroxy-3-chloropropyl benzenesulfonate under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid involves its interaction with specific molecular targets. For instance, it has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione: Exhibits significant affinity to serotonin receptors.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
The uniqueness of 2-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)carbonyl)benzenesulfonic Acid lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24N2O6S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]carbonylbenzenesulfonic acid |
InChI |
InChI=1S/C20H24N2O6S/c23-17(14-21-10-12-22(13-11-21)16-6-2-1-3-7-16)15-28-20(24)18-8-4-5-9-19(18)29(25,26)27/h1-9,17,23H,10-15H2,(H,25,26,27) |
InChI Key |
XFYVLCJFYBRAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC(=O)C2=CC=CC=C2S(=O)(=O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















